3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide
Description
3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, making it a significant scaffold in medicinal chemistry .
Properties
CAS No. |
651305-52-1 |
|---|---|
Molecular Formula |
C17H16N4OS2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-(2-phenylethylsulfanyl)-5-(pyridin-4-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H16N4OS2/c18-15(22)14-16(20-13-6-9-19-10-7-13)24-21-17(14)23-11-8-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H2,18,22)(H,19,20) |
InChI Key |
DQZHJBBCVKENQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NSC(=C2C(=O)N)NC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the phenylethyl and pyridinyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with phenylethyl bromide in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 3-[(2-phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-pyridine hybrids have shown promising results against breast cancer (MCF-7), prostate cancer (PC3), and liver carcinoma (HepG2) with IC50 values indicating effective growth inhibition . The structural modifications in these compounds often enhance their selectivity and potency against cancer cells.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activity of thiazole-based compounds. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can lead to enhanced seizure protection in animal models . Such findings indicate potential applications in developing new treatments for epilepsy and other seizure disorders.
Pharmacological Applications
Anti-inflammatory Effects
Research has identified thiazole derivatives as potential anti-inflammatory agents. The dual inhibition of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) by related compounds has been linked to reduced inflammation in preclinical models . This suggests that 3-[(2-phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide may possess similar properties, making it a candidate for treating inflammatory diseases.
Antidiabetic Potential
Thiazole compounds have also been investigated for their antidiabetic effects. Certain derivatives have demonstrated the ability to enhance insulin sensitivity and lower blood glucose levels in diabetic models . This application is particularly relevant given the rising incidence of diabetes worldwide.
Biotechnology Applications
Drug Development
The unique structural features of 3-[(2-phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide make it a valuable scaffold for drug development. Its ability to interact with various biological targets allows for the design of novel therapeutics that can address multiple disease pathways . The ongoing exploration of its derivatives may lead to breakthroughs in treating complex diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Siddiqui et al., 2020 | Anticonvulsant Activity | Identified thiazole derivatives with significant seizure protection in animal models; demonstrated structure-dependent efficacy. |
| Łączkowski et al., 2021 | Anticancer Properties | Reported that specific thiazole hybrids exhibited selective cytotoxicity against cancer cell lines, with IC50 values indicating strong growth inhibition. |
| Recent Pharmacological Studies | Anti-inflammatory Effects | Compounds showed dual inhibition of inflammatory pathways, suggesting therapeutic potential in chronic inflammatory diseases. |
Mechanism of Action
The mechanism of action of 3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its phenylethyl and pyridinyl groups enhance its interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
The compound 3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide is with a molecular weight of approximately 318.41 g/mol. The compound features a thiazole ring, which is crucial for its biological activity.
The biological activity of thiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The thiazole moiety can facilitate binding to active sites due to its ability to form hydrogen bonds and hydrophobic interactions.
Key Mechanisms
- Enzyme Inhibition : Thiazoles can inhibit key enzymes involved in cellular processes. For instance, they may target kinases or phosphatases that play roles in cancer cell proliferation.
- Antimicrobial Activity : Compounds with thiazole structures have shown efficacy against various bacterial strains by disrupting bacterial cell wall synthesis or function.
- Anticancer Properties : Thiazole derivatives have been reported to induce apoptosis in cancer cells through multiple pathways, including the modulation of the cell cycle and inhibition of anti-apoptotic proteins.
Biological Activity Data
Case Studies
Several studies have highlighted the potential of thiazole derivatives, including our compound of interest:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with IC50 values indicating potent antibacterial activity .
- Cancer Research : Research focused on the anticancer properties of thiazoles showed that compounds similar to 3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide effectively inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- In Vivo Studies : In vivo studies involving animal models have indicated that thiazole derivatives can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
